2-(4-Heptylphenyl)-5-octoxypyrimidine
Description
2-(4-Heptylphenyl)-5-octoxypyrimidine is a pyrimidine derivative characterized by a heptyl chain attached to the para position of a phenyl ring (position 2 of the pyrimidine core) and an octyloxy group at position 5 of the pyrimidine ring. Its molecular formula is C25H37N2O, with a molar mass of 381.58 g/mol. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
CAS No. |
121640-68-4 |
|---|---|
Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-(4-heptylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI Key |
ROUZDYXXSLYRSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Canonical SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Synonyms |
2-(4-Heptylphenyl)-5-(octyloxy)-pyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Chain Length Effects
2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine (C24H36N2O)
- Key Differences : The hexyloxy group is attached to the phenyl ring (vs. heptyl in the target compound), and the octyl chain is at position 5 of the pyrimidine (vs. octyloxy in the target).
- Impact: The shorter alkoxy chain (hexyl vs. The octyl chain (alkyl vs. alkoxy) may decrease polarity, affecting solubility and receptor binding .
5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine (C25H38N2O)
- Key Differences : Substituents are swapped: the heptyl chain is at position 5 of the pyrimidine, while the octyloxy group is on the phenyl ring.
- Impact : The reversed substituent positions alter electronic distribution and steric hindrance. This compound’s molar mass (382.58 g/mol) is slightly higher than the target’s, which may influence crystallization behavior .
N-(4-Heptylphenyl)-maleimide 12 (C17H21NO2)
- Key Differences : A heptylphenyl group is linked to a maleimide core instead of a pyrimidine.
- Impact: In enzymatic studies, the heptylphenyl group enhanced monoacylglycerol lipase (MGL) inhibition (IC50 = 2.12 μM) compared to shorter chains, suggesting that the heptyl group in the target compound could similarly optimize bioactivity .
Functional Group Variations
2-(4'-Hydroxyphenyl)-5-n-heptylpyrimidine
- Key Differences : A hydroxyl group replaces the heptyl chain on the phenyl ring.
- Impact : The hydroxyl group increases polarity, improving water solubility but reducing lipid membrane penetration compared to the target’s alkoxy substituents .
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (C17H10ClF3N2O)
- Key Differences : Electron-withdrawing groups (chloro, trifluoromethyl) replace alkyl/alkoxy chains.
Physicochemical Properties
| Compound | Molar Mass (g/mol) | logP* | Water Solubility | Key Applications |
|---|---|---|---|---|
| 2-(4-Heptylphenyl)-5-octoxypyrimidine | 381.58 | ~7.2 | Low | Drug design, liquid crystals |
| 2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine | 368.56 | ~6.8 | Moderate | Antibacterial agents |
| 5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine | 382.58 | ~7.5 | Low | Materials science |
| N-(4-Heptylphenyl)-maleimide 12 | 287.35 | ~4.1 | Moderate | Enzyme inhibition |
*logP values estimated using substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
